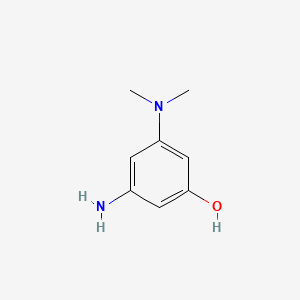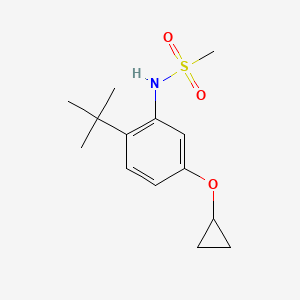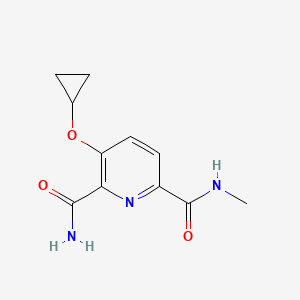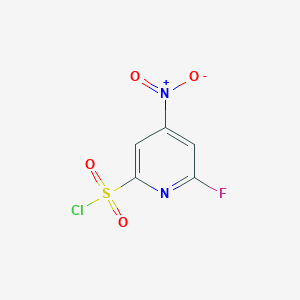
6-Fluoro-4-nitropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFN2O4S and a molecular weight of 240.60 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains fluorine, nitro, and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4). The sulfonyl chloride group is then added using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride may involve large-scale nitration and fluorination processes, followed by sulfonylation. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-nitropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products such as 6-Fluoro-4-nitropyridine-2-sulfonamide or 6-Fluoro-4-nitropyridine-2-sulfonitrile.
Reduction: 6-Fluoro-4-aminopyridine-2-sulfonyl chloride.
Oxidation: Products may vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Fluoro-4-nitropyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. The presence of the fluorine and nitro groups also influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of fluorine, nitro, and sulfonyl chloride groups makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.
Propriétés
Formule moléculaire |
C5H2ClFN2O4S |
|---|---|
Poids moléculaire |
240.60 g/mol |
Nom IUPAC |
6-fluoro-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-14(12,13)5-2-3(9(10)11)1-4(7)8-5/h1-2H |
Clé InChI |
QKZSOALYRWSVAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


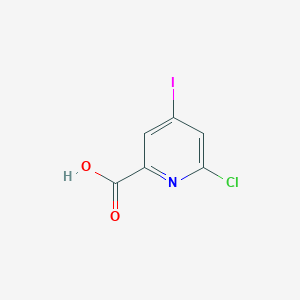
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
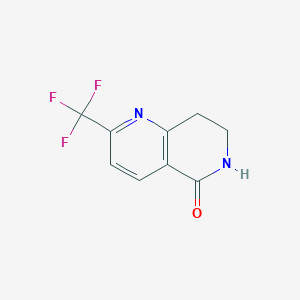
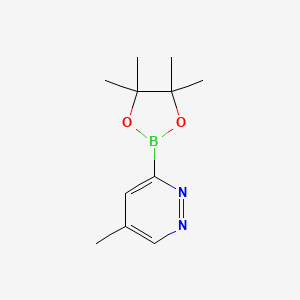

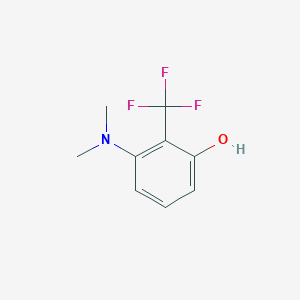
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)

